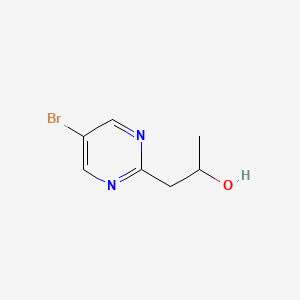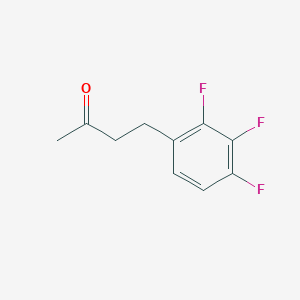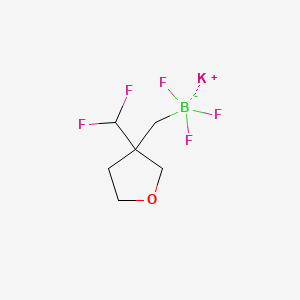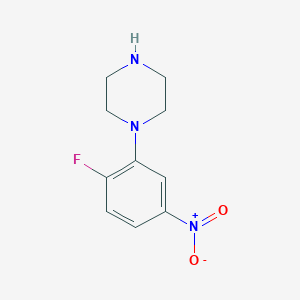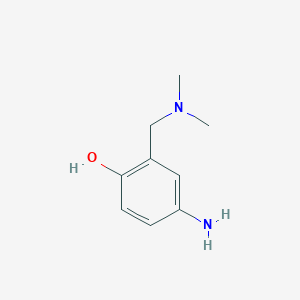
4-Amino-2-((dimethylamino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-((dimethylamino)methyl)phenol is an organic compound with the molecular formula C9H14N2O It is a derivative of phenol, featuring both an amino group and a dimethylaminomethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((dimethylamino)methyl)phenol can be achieved through several methods. One common approach involves the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-((dimethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
4-Amino-2-((dimethylamino)methyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-((dimethylamino)methyl)phenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dimethylaminomethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenol: Similar structure but lacks the amino group.
2-Amino-4-methylphenol: Similar structure but has a methyl group instead of the dimethylaminomethyl group.
4-Aminophenol: Lacks the dimethylaminomethyl group.
Uniqueness
4-Amino-2-((dimethylamino)methyl)phenol is unique due to the presence of both the amino and dimethylaminomethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-amino-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C9H14N2O/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6,10H2,1-2H3 |
Clé InChI |
RLIPTWJEXQXBQZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
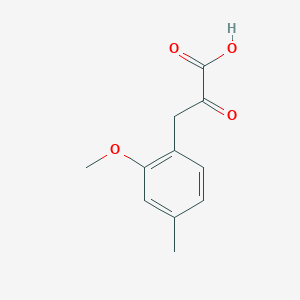
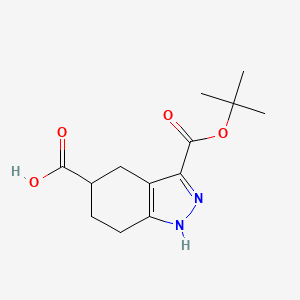
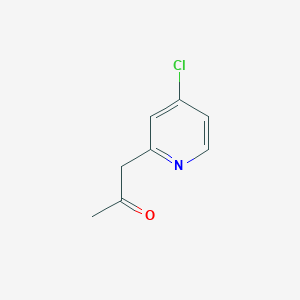
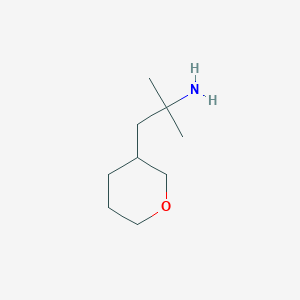

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
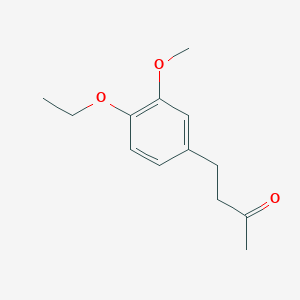
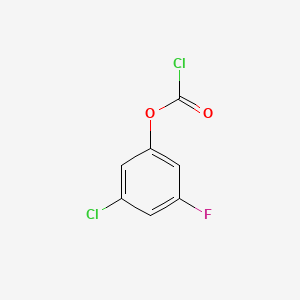
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
